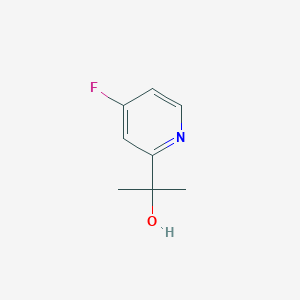
2-(4-Fluoropyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoropyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H10FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoropyridin-2-yl)propan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoropyridin-2-yl)propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of 2-(4-Fluoropyridin-2-yl)propan-2-one.
Reduction: Formation of 2-(4-Fluoropyridin-2-yl)propan-2-amine or 2-(4-Fluoropyridin-2-yl)propane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoropyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using techniques like NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoropyridin-2-yl)propan-2-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoropyridin-4-yl)propan-2-ol
- 2-(6-Fluoropyridin-2-yl)propan-2-ol
- 2-(4-Bromopyridin-2-yl)propan-2-ol
Uniqueness
2-(4-Fluoropyridin-2-yl)propan-2-ol is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity compared to other fluorinated pyridine derivatives. This positional isomerism can lead to differences in biological activity and industrial applications .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(4-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 |
InChI Key |
QSFQZAMLCSHBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)




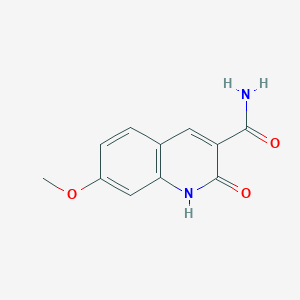
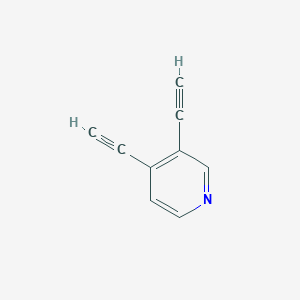
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)

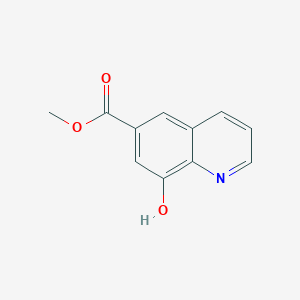
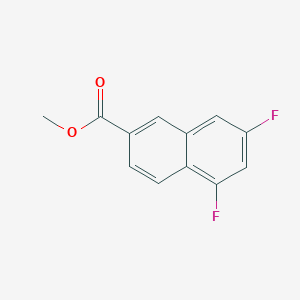
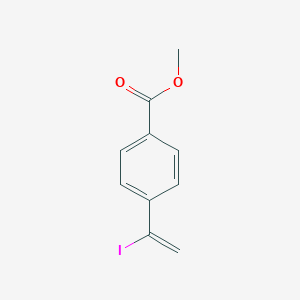
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
